molecular formula C22H26N2O7 B11597055 3'-Butyl 5'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

3'-Butyl 5'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11597055
M. Wt: 430.5 g/mol
InChI Key: AJTRHOSDDGBAEE-UHFFFAOYSA-N
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Description

3’-Butyl 5’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Butyl 5’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Spiro Compound Formation: The indole and pyran rings are then connected through a spiro atom, often using a condensation reaction.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3’-Butyl 5’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and methoxyethyl groups can be substituted with other functional groups.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

    Condensation Reagents: Aldehydes, ketones.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

    Condensation: Formation of larger spiro compounds or polymers.

Scientific Research Applications

3’-Butyl 5’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3’-Butyl 5’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,4’-pyran] Derivatives: Compounds with similar spiro structures but different functional groups.

    Indole Derivatives: Compounds with the indole ring but lacking the spiro connection.

    Pyran Derivatives: Compounds with the pyran ring but lacking the spiro connection.

Uniqueness

3’-Butyl 5’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is unique due to its specific combination of functional groups and spiro structure

Properties

Molecular Formula

C22H26N2O7

Molecular Weight

430.5 g/mol

IUPAC Name

3-O'-butyl 5-O'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C22H26N2O7/c1-4-5-10-29-20(26)17-18(23)31-13(2)16(19(25)30-12-11-28-3)22(17)14-8-6-7-9-15(14)24-21(22)27/h6-9H,4-5,10-12,23H2,1-3H3,(H,24,27)

InChI Key

AJTRHOSDDGBAEE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3NC2=O)C(=O)OCCOC)C)N

Origin of Product

United States

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